molecular formula C24H32N2O2 B2940572 (3r,5r,7r)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide CAS No. 955663-51-1

(3r,5r,7r)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide

Cat. No. B2940572
M. Wt: 380.532
InChI Key: KAGKPTJGLIISOF-UHFFFAOYSA-N
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Description

The compound’s name suggests that it is an adamantane derivative. Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is the simplest diamondoid.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the adamantane and isoquinoline cores, followed by the necessary functional group transformations and coupling reactions.



Molecular Structure Analysis

The molecular structure could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques would provide information about the arrangement of atoms in the molecule and the stereochemistry of the compound.



Chemical Reactions Analysis

The reactivity of the compound would depend on the functional groups present in the molecule. For example, carboxamide groups can participate in a variety of reactions, including hydrolysis and condensation reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability could be determined using various analytical techniques.


Scientific Research Applications

1. Chemical Synthesis and Molecular Interaction

  • A study by Xiao, Ajami, and Rebek (2010) discusses the synthesis of a cavitand featuring an inwardly-directed carboxylic acid. This research demonstrates the potential of such molecules, including adamantane derivatives, in accommodating large amines and engaging in chemical reactions within a cavitand's cavity. This insight can be valuable in understanding the interactions and synthesis involving adamantane-1-carboxamide derivatives (Xiao, Ajami, & Rebek, 2010).

2. Antimicrobial and Hypoglycemic Activities

  • Al-Wahaibi et al. (2017) explored adamantane-isothiourea hybrid derivatives and assessed their in vitro antimicrobial activity against various pathogenic bacteria and fungi, as well as in vivo hypoglycemic activity. This research highlights the potential biomedical applications of adamantane derivatives, including their role in antimicrobial and hypoglycemic treatments (Al-Wahaibi et al., 2017).

3. Molecular Crystal Structures

  • A study by Boldog et al. (2019) on adamantane carboxamide and amine hydrochloride examines the crystal structures formed by these compounds. This research is significant for understanding the molecular and crystallographic properties of adamantane derivatives, which can be crucial in various scientific applications, such as material science and drug design (Boldog et al., 2019).

4. Cytotoxic Activity Against Tumor Cells

  • Marinov et al. (2019) investigated the cytotoxic effects of certain adamantane-2-carboxylic acid derivatives against human tumor cell lines. This study provides insights into the potential therapeutic applications of adamantane derivatives in cancer treatment (Marinov et al., 2019).

Safety And Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose an inhalation hazard.


Future Directions

Future research could involve further exploration of the compound’s properties and potential applications. This could include studies on its reactivity, stability, and biological activity.


Please note that this is a general approach and the specific details would depend on the exact nature of the compound. It’s always recommended to consult with a chemist or a relevant expert for accurate information.


properties

IUPAC Name

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2/c1-15(2)22(27)26-6-5-19-3-4-21(10-20(19)14-26)25-23(28)24-11-16-7-17(12-24)9-18(8-16)13-24/h3-4,10,15-18H,5-9,11-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGKPTJGLIISOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide

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